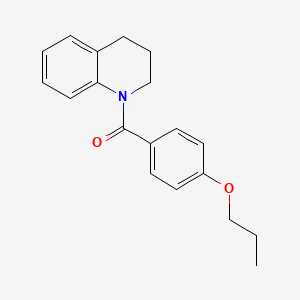

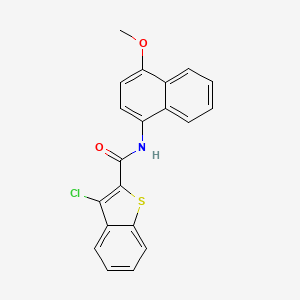

![molecular formula C18H22N2O5S3 B2545371 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 906155-10-0](/img/structure/B2545371.png)

8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a derivative of the spirooxazolidine-2,4-dione and 1-oxa-3,8-diazaspiro[4.5]decan-2-one families. These compounds are known for their potential pharmacological properties, particularly in the context of muscarinic agonists and antihypertensive agents. The structure of the compound suggests that it may have interesting binding properties and biological activity due to the presence of the spirocyclic system and the functional groups attached to it.

Synthesis Analysis

The synthesis of related spirocyclic compounds has been reported in the literature. For instance, derivatives of spirooxazolidine-2,4-diones have been synthesized and evaluated for their cholinergic activity, which suggests a method that could potentially be adapted for the synthesis of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane . Additionally, the controlled synthesis of 1-oxa-8-thiaspiro[4.5]decanes through phenylsulfanyl migration indicates a stereochemically precise approach that could be relevant for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds is crucial for their biological activity. The stereochemistry can be controlled through specific synthetic routes, such as aldol reactions or reductions, which is essential for the activity of these molecules . The presence of a spirocyclic system in the compound provides a rigid framework that can influence the orientation of the substituents and, consequently, the interaction with biological targets.

Chemical Reactions Analysis

Spirocyclic compounds like 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have been shown to participate in various chemical reactions, leading to the formation of compounds with potential antihypertensive activity . The functional groups present in the compound, such as the sulfonyl and tosyl groups, may also undergo chemical transformations that could modify the biological activity or pharmacokinetic properties of the molecule.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane are not detailed in the provided papers, related compounds have been studied for their pharmacological effects, including antiamnesic effects and antihypertensive activity . These properties are influenced by the molecular structure and the presence of specific functional groups, which can affect the solubility, stability, and overall pharmacokinetic profile of the compound.

科学的研究の応用

Antihypertensive Activity

Research on derivatives of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, including those with structural similarities to 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, has shown antihypertensive activity. These compounds, when substituted at specific positions, exhibit alpha-adrenergic blocking properties, indicating potential applications in the treatment of hypertension (Caroon et al., 1981).

Supramolecular Arrangements

The structural characteristics of cyclohexane-5-spirohydantoin derivatives, which share a spiro framework with 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane, contribute to unique supramolecular arrangements. These properties are significant for the understanding of molecular interactions and crystal engineering (Graus et al., 2010).

Radioprotective Properties

Certain diazaspiro decane derivatives have been evaluated for radioprotective properties, offering potential applications in protecting against radiation-induced damage. These compounds demonstrated significant survival rates in animal models exposed to lethal doses of radiation (Shapiro et al., 1968).

Hepatoprotective Effects

The hepatoprotective effects of specific diazaspiro[4.5]decane derivatives have been studied in various models of liver injury. These compounds have shown to significantly reduce enzyme activities associated with liver damage, suggesting their potential as hepatoprotective agents (Izumi et al., 1983).

将来の方向性

The future directions for this compound could involve further exploration of its potential biological activities. Sulfonamide, a functional moiety of several types of drugs with a variety of biological activities, has been found in many sulfonamides with anticancer activity . Therefore, this compound could potentially be explored for its anticancer properties.

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function and playing a role in different biological processes .

Mode of Action

The compound likely interacts with its targets, leading to changes in their function and potentially influencing various biological processes .

Biochemical Pathways

Similar compounds have been found to influence various pathways, leading to downstream effects .

Pharmacokinetics

These properties would influence the bioavailability of the compound .

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane .

特性

IUPAC Name |

4-(4-methylphenyl)sulfonyl-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S3/c1-15-4-6-16(7-5-15)27(21,22)20-12-13-25-18(20)8-10-19(11-9-18)28(23,24)17-3-2-14-26-17/h2-7,14H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHNYDJPBZUSWNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(Thiophen-2-ylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

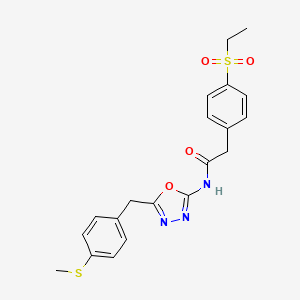

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-fluorobenzamide](/img/structure/B2545290.png)

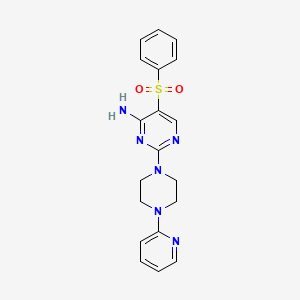

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chloro-2-methylbenzenesulfonamide](/img/structure/B2545291.png)

![3-nitro-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2545292.png)

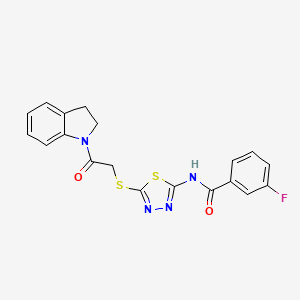

![1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(1-(4-fluorophenyl)ethyl)piperidine-4-carboxamide](/img/structure/B2545293.png)

![7-[(4R)-N5-[[(3',6'-Dihydroxy-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)amino]thioxomethyl]-4-hydroxy-4-methyl-L-ornithine]phalloidin](/img/no-structure.png)

![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2545302.png)

![5-Bromo-2-[1-[(4-methylphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2545307.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)